molecular formula C5H7N3 B1591157 Pyridazin-4-ylmethanamine CAS No. 519020-42-9

Pyridazin-4-ylmethanamine

Cat. No. B1591157
M. Wt: 109.13 g/mol
InChI Key: SEQBQXBBDMPPPX-UHFFFAOYSA-N
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Description

Pyridazin-4-ylmethanamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of heterocyclic amines and has a pyridazin-4-yl group attached to a methanamine moiety. In

Scientific Research Applications

1. Potential Use in Treatment of Attentional and Cognitive Disorders

Pyridazin-4-ylmethanamine derivatives, such as CEP-26401 (irdabisant), have been identified as potent and selective histamine H3 receptor inverse agonists. These compounds show promise in the treatment of attentional and cognitive disorders due to their high affinity for human and rat H3 receptors and selectivity over other histamine receptor subtypes. They demonstrate ideal pharmaceutical properties for CNS drugs, including water solubility, permeability, lipophilicity, and minimal metabolism in liver microsomes across species, making them candidates for preclinical development (Hudkins et al., 2011).

2. Anticancer, Antiangiogenic, and Antioxidant Properties

New derivatives of pyridazin-4-ylmethanamine have shown significant inhibitory effects on the viability of various human cancer cell lines. Some compounds exhibit activities close to standard drugs like methotrexate and demonstrate potent antiangiogenic activity against key proangiogenic cytokines involved in tumor progression. Additionally, these compounds have been evaluated for their antioxidant activities, with some showing superior activity compared to standard antioxidants like ascorbic acid (Kamble et al., 2015).

3. Synthesis and Evaluation for Anticancer Activity

Synthesis of piperazine-2,6-dione and 4-(1H-indole-2-carbonyl)piperazine-2,6-dione derivatives involving pyridazin-4-ylmethanamine has been carried out. These compounds have been screened for anticancer activity, with some showing good efficacy against various cancer cell lines, including breast, lung, colon, ovary, and liver cancer (Kumar et al., 2013).

4. Broad Spectrum of Pharmacological Activities

Pyridazin-4-ylmethanamine and its derivatives, like pyridazinones, have been explored for a wide range of pharmacological activities. Initially investigated for cardiovascular drugs and agrochemicals, they have been found to possess a broad spectrum of activities, impacting the pharmacodynamic profile of drugs (Dubey & Bhosle, 2015).

5. Inhibition of Corrosion of Mild Steel

Pyridazin-4-ylmethanamine derivatives have been studied for their inhibitory effects on the electrochemical dissolution of mild steel in acidic environments. Their efficiency as mixed-type inhibitors indicates potential applications in corrosion protection, with the pyridazine ring actively involved in interactions at the steel/electrolyte interface (Mashuga et al., 2017).

properties

IUPAC Name

pyridazin-4-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-3-5-1-2-7-8-4-5/h1-2,4H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEQBQXBBDMPPPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC=C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90567298
Record name 1-(Pyridazin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazin-4-ylmethanamine

CAS RN

519020-42-9
Record name 1-(Pyridazin-4-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90567298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Lin, T Du, J Zhang, D Wu, H Tian… - Journal of medicinal …, 2022 - ACS Publications
Targeting the colchicine binding site on tubulin is a promising strategy to develop cancer therapeutics. Herein, we describe our systematic structure–activity relationship studies of …
Number of citations: 8 pubs.acs.org

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